

# trans-2-Octene structural formula and isomers

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An In-depth Technical Guide on **trans-2-Octene** and its Isomers

## Introduction

Octene, with the molecular formula  $C_8H_{16}$ , is an alkene that exists as numerous structural and geometric isomers.[1] These isomers are distinguished by the position of the carbon-carbon double bond and the stereochemistry around it.[1] This guide provides a detailed technical overview of **trans-2-octene**, its structural formula, and its relationship with other octene isomers. It includes a comparative analysis of their physical properties, detailed experimental protocols for synthesis and characterization, and logical diagrams to illustrate key concepts, tailored for researchers, scientists, and professionals in drug development.

## Structural Formula and Isomerism

The chemical formula for octene is  $C_8H_{16}$ , and its molecular weight is approximately 112.21 g/mol.[2][3] The various isomers of octene are crucial in fields ranging from polymer production to organic synthesis.[4]

## trans-2-Octene

- IUPAC Name: (E)-oct-2-ene[5]
- Molecular Formula:  $C_8H_{16}$ [6]
- Linear Formula:  $CH_3(CH_2)_4CH=CHCH_3$ [7]
- SMILES: CCCCC/C=C/C[6]

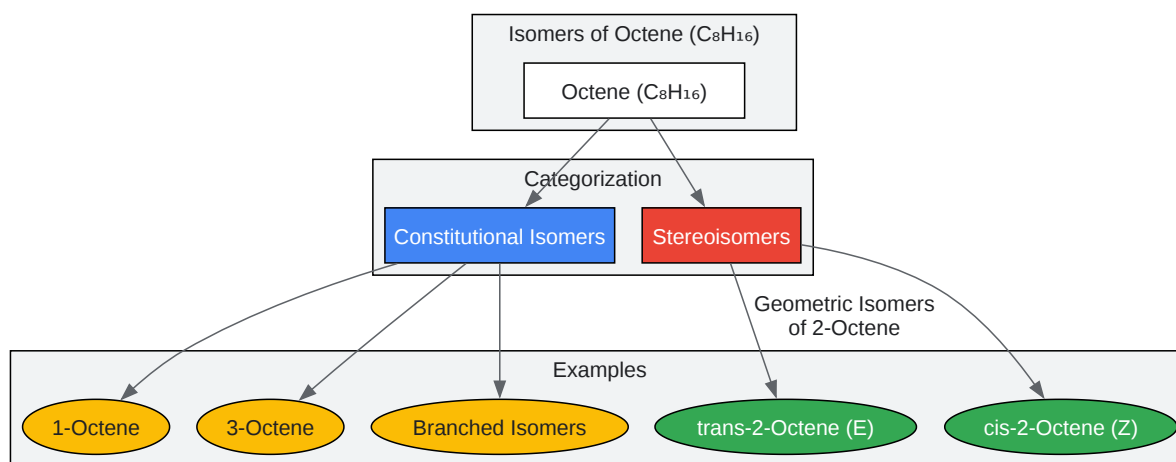
- Structure: In **trans-2-octene**, the carbon chain continues on opposite sides of the double bond located between the second and third carbon atoms.

## Isomers of 2-Octene

Octene has a wide variety of isomers, which can be broadly categorized into constitutional isomers and stereoisomers.<sup>[8]</sup>

- Constitutional Isomers: These isomers have the same molecular formula but different connectivity of atoms. For octene, this includes variations in the position of the double bond (e.g., 1-octene, 3-octene, 4-octene) and branched-chain structures (e.g., 2-methylheptene).<sup>[1][4]</sup>
- Stereoisomers: These isomers have the same connectivity but a different spatial arrangement of atoms. For 2-octene, the presence of the double bond restricts rotation, leading to geometric isomers:
  - **trans-2-Octene** ((E)-2-Octene): The alkyl groups are on opposite sides of the double bond.<sup>[5]</sup>
  - **cis-2-Octene** ((Z)-2-Octene): The alkyl groups are on the same side of the double bond.<sup>[9]</sup>

The relationship between these isomers is visualized in the diagram below.



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**Caption:** Logical classification of octene isomers.

## Data Presentation: Physical Properties of Octene Isomers

The physical properties of octene isomers vary significantly with their structure. The table below summarizes key quantitative data for **trans-2-octene** and its related isomers.

Property	trans-2-Octene	cis-2-Octene	1-Octene
Molecular Formula	C <sub>8</sub> H <sub>16</sub> [3]	C <sub>8</sub> H <sub>16</sub> [10]	C <sub>8</sub> H <sub>16</sub> [11]
Molecular Weight (g/mol)	112.21[3]	112.21[10]	112.24[12]
Boiling Point (°C)	123[7]	126 (approx.)	121[12]
Density (g/mL at 25°C)	0.718[7]	N/A	0.715[12]
Refractive Index (n <sub>20/D</sub> )	1.413[7]	N/A	1.409 (approx.)
Vapor Pressure (mmHg at 37.7°C)	31[7]	N/A	N/A
CAS Number	13389-42-9[5]	7642-04-8[9]	111-66-0[12]

## Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of specific isomers for research and development purposes.

### Synthesis of trans-2-Octene

- Method 1: Isomerization of 1-Octene

This method achieves the synthesis of **trans-2-octene** through the catalytic isomerization of 1-octene.[13]

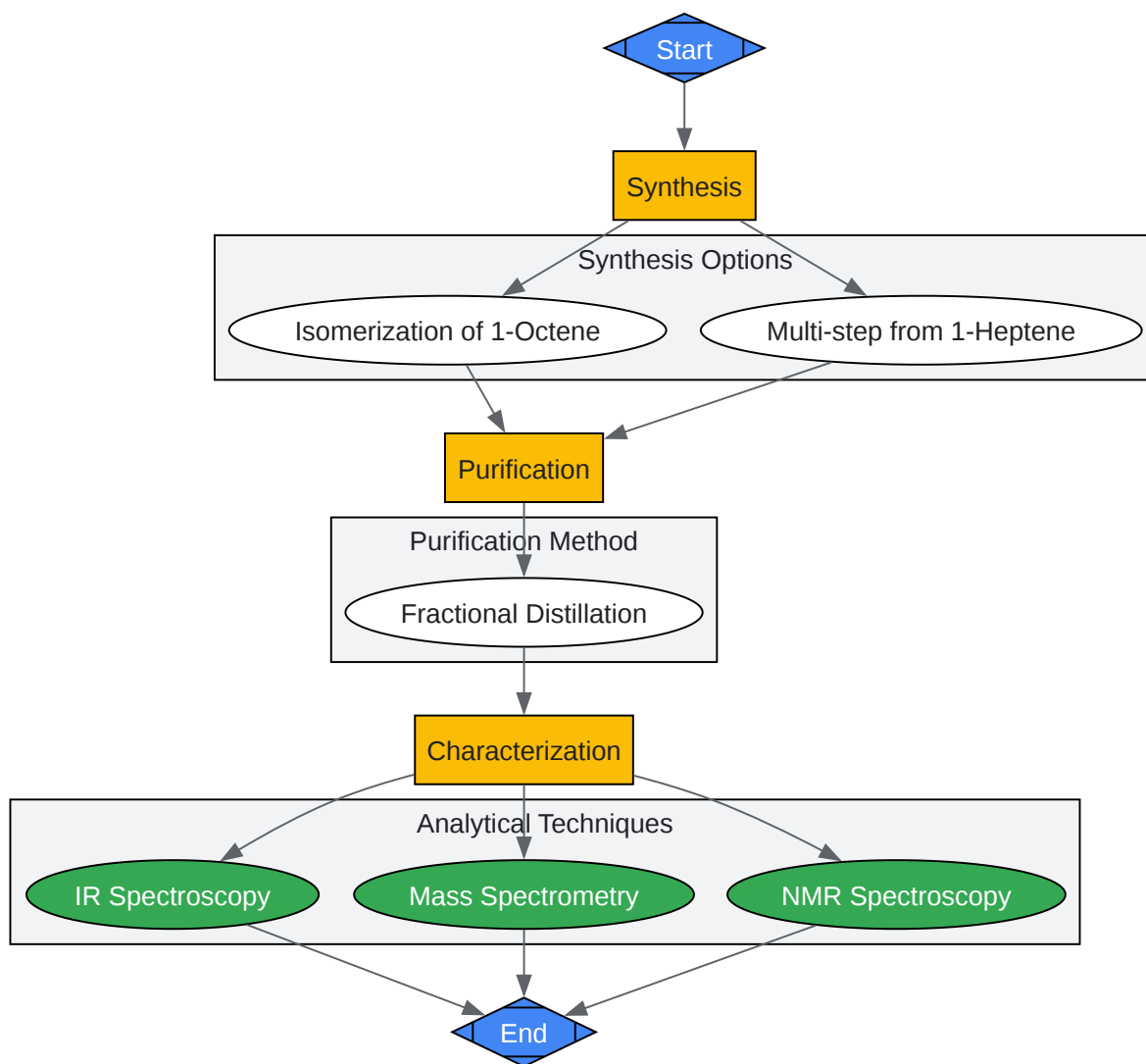
- Catalyst System: A catalyst system such as Cp<sub>2</sub>TiCl<sub>2</sub> and LiAlH<sub>4</sub> is prepared.
- Reaction Setup: The reaction is conducted under an inert atmosphere in a suitable solvent.
- Isomerization: 1-octene is introduced to the catalyst system. The reaction mixture is stirred, and the progress is monitored over time.

- Product Formation: The isomerization of 1-octene yields a mixture of products, with **trans-2-octene** being a major initial component. One study reported a trans/cis ratio of 85/15 for 2-octene after one hour.[\[13\]](#)
- Purification: The desired **trans-2-octene** is separated from the reaction mixture using techniques like fractional distillation.
- Method 2: Synthesis from 1-Heptene

A multi-step synthesis can convert 1-heptene into **trans-2-octene**.[\[14\]](#)

- Bromination: 1-heptene undergoes addition of bromine to yield 1,2-dibromoheptane.[\[14\]](#)
- Dehydrohalogenation: The resulting 1,2-dibromoheptane is treated with a strong base like sodamide twice to produce hept-1-yne.[\[14\]](#)
- Alkylation: Hept-1-yne reacts with sodamide and methyl iodide to form oct-2-yne.[\[14\]](#)
- Reduction: The hydrogenation of oct-2-yne using sodium in liquid ammonia yields **trans-2-octene** as the final product.[\[14\]](#)

The following diagram illustrates the workflow for the synthesis and subsequent characterization of **trans-2-octene**.



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**Caption:** Workflow for synthesis and characterization of **trans-2-octene**.

## Spectroscopic Analysis of Octene Isomers

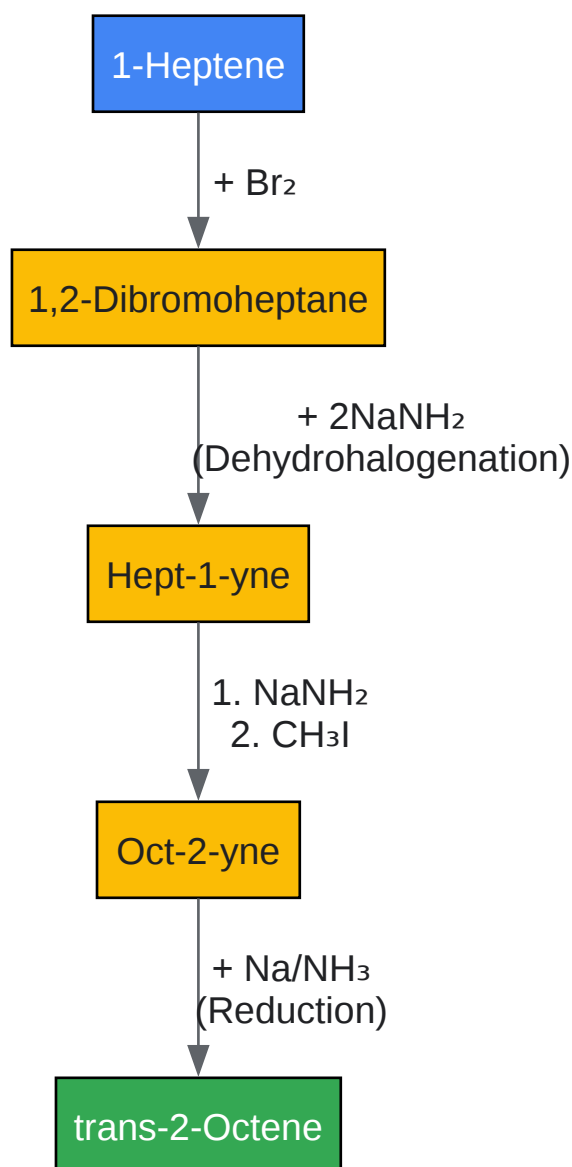
Spectroscopic techniques are vital for distinguishing between the various isomers of octene.<sup>[1]</sup>

- Infrared (IR) Spectroscopy
  - Objective: To identify characteristic functional groups and distinguish between cis and trans isomers.
  - Methodology:
    - Sample Preparation: A drop of the neat liquid octene isomer is placed on an ATR crystal (e.g., diamond or zinc selenide).<sup>[1]</sup>
    - Instrument Setup: The spectrometer is purged with dry air or nitrogen. A background spectrum of the clean ATR crystal is collected.<sup>[1]</sup>
    - Data Acquisition: The sample spectrum is recorded, typically from 4000-400  $\text{cm}^{-1}$ . The final spectrum displays transmittance or absorbance versus wavenumber.<sup>[1]</sup>
  - Interpretation: The C-H out-of-plane bending vibrations are particularly useful for distinguishing cis and trans isomers. Trans-alkenes typically show a strong band around 960-975  $\text{cm}^{-1}$ , while cis-alkenes show a broader band around 675-730  $\text{cm}^{-1}$ .
- Mass Spectrometry (MS)
  - Objective: To determine the molecular weight and analyze fragmentation patterns.
  - Methodology:
    - Sample Introduction: A small amount of the volatile liquid isomer is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system.<sup>[1]</sup>
    - Ionization: Molecules are ionized in the ion source, typically using electron ionization at 70 eV, which causes fragmentation.<sup>[1][15]</sup>
    - Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ).<sup>[1]</sup>

- Interpretation: For all octene isomers, the molecular ion peak ( $M^+$ ) is expected at an  $m/z$  of 112.<sup>[1]</sup> Differences in fragmentation patterns can arise from the varying stabilities of the carbocation fragments formed from different isomers.<sup>[1]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy
  - Objective: To provide detailed information about the chemical environment of protons ( $^1H$  NMR) and carbon atoms ( $^{13}C$  NMR).
  - Methodology:
    - Sample Preparation: A small amount of the octene isomer is dissolved in a deuterated solvent (e.g.,  $CDCl_3$ ).
    - Data Acquisition: The NMR spectrum is acquired using a high-field NMR spectrometer. For quantitative analysis, a sufficient number of scans is required to achieve a high signal-to-noise ratio.<sup>[16]</sup>
    - Data Analysis: The spectrum is phased and baseline corrected. Chemical shifts, coupling constants, and signal integrations are analyzed.<sup>[16]</sup>
  - Interpretation: The chemical shifts of the vinylic protons and carbons are different for *cis* and *trans* isomers. The coupling constant between the vinylic protons is also diagnostic: it is typically larger for *trans* isomers (around 12-18 Hz) than for *cis* isomers (around 6-12 Hz).

The synthesis pathway from 1-heptene to **trans-2-octene** is detailed in the diagram below.





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**Caption:** Reaction pathway for the synthesis of **trans-2-octene** from 1-heptene.

## Conclusion

**trans-2-Octene** is one of many isomers of octene, each with distinct structural and physical properties. A thorough understanding of these differences, supported by robust analytical and synthetic protocols, is crucial for their effective application in research and industry. The methodologies and data presented in this guide offer a comprehensive resource for professionals working with these versatile alkenes.

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